N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride

Vue d'ensemble

Description

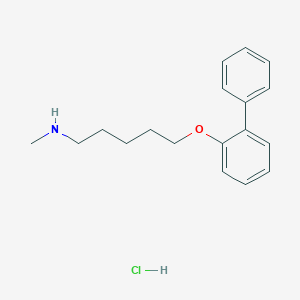

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride is a chemical compound with the molecular formula C19H26ClNO. It is known for its unique structure, which includes a biphenyl group linked to a pentyl chain, further connected to an amine group. This compound is often used in various scientific research applications due to its distinctive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride typically involves the following steps:

Formation of the Biphenyl Ether: The initial step involves the reaction of biphenyl with an appropriate alkyl halide under basic conditions to form the biphenyl ether.

Alkylation: The biphenyl ether is then subjected to alkylation with a suitable alkyl halide to introduce the pentyl chain.

Amination: The resulting intermediate is then reacted with methylamine to introduce the N-methyl group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or ethers.

Applications De Recherche Scientifique

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: In studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group allows for strong binding interactions, while the amine group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methyl-N-(5-(2-phenoxy)pentyl)amine hydrochloride

- N-Methyl-N-(5-(2-naphthyloxy)pentyl)amine hydrochloride

- N-Methyl-N-(5-(2-anisyl)pentyl)amine hydrochloride

Uniqueness

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride is unique due to the presence of the biphenyl group, which provides enhanced stability and binding affinity compared to similar compounds with single aromatic rings. This structural feature makes it particularly valuable in applications requiring strong and specific interactions with molecular targets.

Activité Biologique

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride is a compound of interest due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems and pain management. This article explores the biological activity of this compound by reviewing relevant studies, patents, and findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₂₄ClN

- Molecular Weight : 295.84 g/mol

- IUPAC Name : this compound

This compound features a biphenylyloxy group which is significant for its interaction with various biological targets, particularly in the central nervous system (CNS).

Research indicates that this compound may act as an antagonist or inverse agonist at certain opioid receptors, which are critical in pain perception and modulation. The opioid receptor system plays a vital role in managing pain and emotional responses, making this compound a candidate for analgesic development .

Key Mechanisms:

- Opioid Receptor Interaction : It has been suggested that compounds with similar structures can modulate opioid receptor activity, potentially leading to reduced pain perception without the addictive properties commonly associated with traditional opioids .

- Sodium Channel Inhibition : Some studies indicate that related compounds may inhibit voltage-gated sodium channels (Nav 1.7), which are implicated in chronic pain pathways. This inhibition can lead to decreased neuronal excitability and reduced pain signaling .

Case Studies and Research Findings

-

Pain Management :

- A study demonstrated that compounds structurally related to this compound showed efficacy in models of neuropathic pain, suggesting a potential role in treating conditions such as diabetic neuropathy and post-herpetic neuralgia .

- Another investigation into the pharmacodynamics of similar compounds highlighted their ability to modulate pain pathways effectively, providing a foundation for further research into this compound's analgesic properties.

- Neurotransmitter Modulation :

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity profile is essential. Preliminary assessments suggest that compounds within this class have manageable toxicity levels; however, comprehensive toxicological studies are necessary to establish safety for human use.

Comparative Analysis

| Compound Name | Biological Activity | Potential Applications |

|---|---|---|

| This compound | Opioid receptor antagonist/inverse agonist | Analgesics for chronic pain |

| Similar biphenylyloxy derivatives | Sodium channel inhibition | Neuropathic pain treatment |

| Other opioid antagonists | Pain modulation | Addiction management |

Propriétés

IUPAC Name |

N-methyl-5-(2-phenylphenoxy)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.ClH/c1-19-14-8-3-9-15-20-18-13-7-6-12-17(18)16-10-4-2-5-11-16;/h2,4-7,10-13,19H,3,8-9,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYJHVDKLGPPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCOC1=CC=CC=C1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50154961 | |

| Record name | 1-Pentanamine, 5-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125849-20-9 | |

| Record name | 1-Pentanamine, 5-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125849209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanamine, 5-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.